molecular formula C21H23ClN4O2 B608968 JNJ-47117096 hydrochloride CAS No. 1610536-69-0

JNJ-47117096 hydrochloride

Cat. No. B608968
CAS RN: 1610536-69-0
M. Wt: 398.89
InChI Key: OXRWZUUCCUDKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-47117096 hydrochloride, also known as MELK-T1 hydrochloride, is a potent and selective inhibitor of MELK (Maternal Embryonic Leucine Zipper Kinase), with an IC50 of 23 nM . It also effectively inhibits Flt3, with an IC50 of 18 nM . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C21H23ClN4O2 . It has a molecular weight of 398.89 . The exact structure would require more detailed chemical analysis or reference to a detailed chemical database.


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in DMSO, with a solubility of ≥ 250 mg/mL . It should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

Anxiolytic Effects in Social Anxiety Disorder

JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), has been studied for its potential anxiolytic effects in subjects with Social Anxiety Disorder (SAD). It was observed that the drug could induce a significant improvement in anxiety symptoms as compared to the placebo. The study indicated that JNJ-42165279 could potentially modulate anxiety-related responses through its action on FAAH activity, although the concentration used in the study might have been suboptimal for complete FAAH inhibition (Schmidt et al., 2020).

Antipsychotic Potential in Rodent Models

The compound JNJ-40411813 has been examined for its potential as an antipsychotic agent. It is a positive allosteric modulator of the mGlu2 receptor and exhibits 5-Hydroxytryptamine (5HT2A) antagonism. The compound was tested in various rodent models to assess its antipsychotic activity and potential side effects. The studies suggested that mGlu2 receptor activation plays a significant role in the compound's activity in animal models of antipsychotic activity. This indicates the potential of JNJ-40411813 in treating psychosis while potentially offering a differentiated secondary activity profile compared to other compounds (Lavreysen et al., 2015).

Anti-Tumor Activity in Rhabdomyosarcoma

JNJ-26481585 is a second-generation histone deacetylase inhibitor that has demonstrated potent anti-tumor activity against Rhabdomyosarcoma (RMS) in vitro and in vivo. The study highlighted the drug’s ability to engage mitochondrial apoptosis prior to caspase activation as a critical mechanism in its anticancer activity. The drug’s effect on the expression levels of several BH3-only proteins, which contribute to the induction of apoptosis, underscores its potential as a therapeutic agent for RMS (Heinicke et al., 2016).

Antiviral Activity in Chronic Hepatitis B

JNJ-56136379, a capsid assembly modulator for hepatitis B virus (HBV), demonstrated good tolerability and potent antiviral activity in a Phase 1 study of patients with chronic HBV infection. The compound’s dose-dependent pharmacokinetics and significant reductions in HBV DNA and HBV RNA levels suggest its potential as part of a therapeutic regimen for chronic HBV infection (Zoulim et al., 2020).

Mechanism of Action

JNJ-47117096 hydrochloride acts as a potent and selective inhibitor of MELK . It also effectively inhibits Flt3 . It has been found to delay the progression of MCF-7 cells through S-phase, induce DNA double-strand breaks (DSBs), activate the ATM-mediated DNA-damage response (DDR), result in a growth arrest and a senescent phenotype, induce a strong phosphorylation of p53, a prolonged up-regulation of p21 and a down-regulation of FOXM1 target genes .

Safety and Hazards

JNJ-47117096 hydrochloride is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s not classified as a hazardous substance or mixture .

properties

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWZUUCCUDKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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